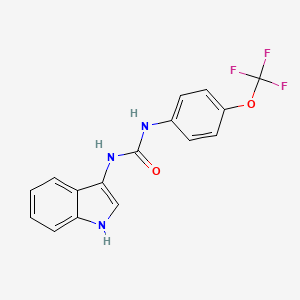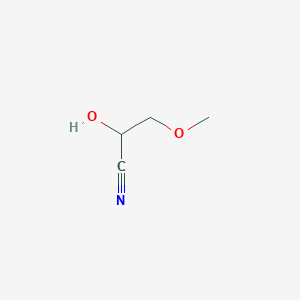
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as GW-3965, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to a class of drugs known as liver X receptor (LXR) agonists, which have been shown to have a variety of effects on metabolism, inflammation, and other physiological processes.
作用機序
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its binding to and activation of liver X receptors (LXRs), which are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Activation of LXRs by 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea leads to increased expression of genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory pathways.
生化学的および生理学的効果
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have a variety of biochemical and physiological effects, including increased expression of genes involved in cholesterol efflux and lipid metabolism, as well as anti-inflammatory effects. In animal models, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to reduce atherosclerosis, improve insulin sensitivity, and have anti-tumor effects.
実験室実験の利点と制限
One advantage of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea for lab experiments is its specificity for liver X receptors, which allows for targeted manipulation of this pathway. However, one limitation is that the effects of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea may vary depending on the specific cell type or tissue being studied.
将来の方向性
For research on 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea include further exploration of its potential therapeutic applications in cardiovascular disease, diabetes, and cancer. Additionally, there is interest in developing more potent and selective LXR agonists, as well as exploring the potential of combination therapies involving 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea and other drugs. Finally, there is interest in further elucidating the molecular mechanisms underlying the effects of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea on lipid metabolism, inflammation, and other physiological processes.
合成法
The synthesis of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves several steps, beginning with the reaction of indole-3-carboxaldehyde with 4-(trifluoromethoxy)aniline to form the intermediate 1-(1H-indol-3-yl)-4-(trifluoromethoxy)phenylamine. This intermediate is then reacted with urea in the presence of a palladium catalyst to form 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.
科学的研究の応用
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, diabetes, and cancer. In cardiovascular disease, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have anti-inflammatory effects and to reduce atherosclerosis in animal models. In diabetes, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to improve insulin sensitivity and glucose metabolism in animal models. In cancer, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have anti-tumor effects in vitro and in animal models.
特性
IUPAC Name |
1-(1H-indol-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSVCFHAKHSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2459869.png)
![N-butan-2-yl-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2459870.png)

![2,5-dichloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2459872.png)
![3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2459873.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)
![Cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2459879.png)
![3-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2459880.png)
![3-Methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2459881.png)



![N-(2,3-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2459885.png)